N-(2-sec-butylphenyl)-3-methylbenzamide

Description

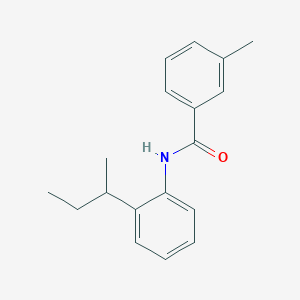

N-(2-sec-Butylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group attached to a 2-sec-butylphenylamine moiety. The sec-butyl substituent introduces steric bulk and reduced polarity compared to hydroxyl or dimethyl groups, which may influence its reactivity and utility in metal-catalyzed reactions.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-4-14(3)16-10-5-6-11-17(16)19-18(20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |

InChI Key |

FWUQKNUAAPZLMP-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations :

- Steric Effects : The sec-butyl group in this compound introduces greater steric hindrance than the hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may reduce its ability to form stable metal-chelate complexes critical for C-H activation .

- Electronic Effects : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances polarity and hydrogen-bonding capability, facilitating coordination with transition metals like Pd or Ru. In contrast, the hydrophobic sec-butyl group lacks such interactions .

Key Findings :

- The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide via acid chlorides achieves higher yields (62%) compared to carboxylic acid routes (11%) . For the sec-butyl analog, steric hindrance from the sec-butyl group may lower reaction efficiency.

- X-ray crystallography confirmed the planar geometry and hydrogen-bonding networks in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, critical for its role as a directing group . Similar studies would be essential for the sec-butyl derivative to assess crystallinity and packing behavior.

Table 3: Reactivity and Catalytic Performance

Mechanistic Insights :

- The hydroxyl and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable a dual N,O-coordination mode, forming stable 5-membered chelate intermediates during C-H bond cleavage .

- In contrast, the sec-butyl group lacks coordinating atoms, rendering it ineffective for chelation. Its bulkiness may further impede catalyst access to the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.